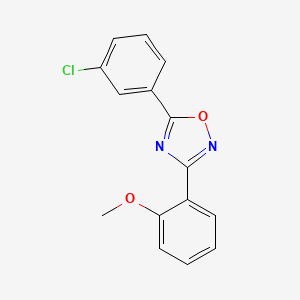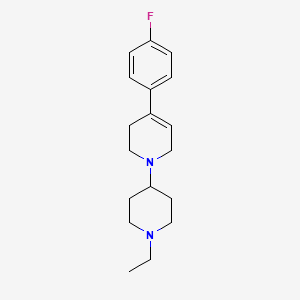
3-methyl-N-(2-methyl-4-nitrophenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-(2-methyl-4-nitrophenyl)butanamide, also known as MNB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNB is a member of the amide family of compounds and has a molecular weight of 277.3 g/mol.
作用机制
The mechanism of action of 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a role in inflammation. 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in memory and learning.
Biochemical and Physiological Effects
3-methyl-N-(2-methyl-4-nitrophenyl)butanamide has been shown to have a range of biochemical and physiological effects. In animal studies, 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide has been shown to reduce inflammation and pain, as well as to improve cognitive function. 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide has also been shown to inhibit the growth of cancer cells and bacteria, suggesting potential applications in cancer and infectious disease research.
实验室实验的优点和局限性
The advantages of using 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide in lab experiments include its relative ease of synthesis, high purity, and potential applications in a range of scientific research fields. However, the limitations of using 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide in lab experiments include its limited solubility in water, which can make it difficult to work with, as well as its potential toxicity at high doses.
未来方向
There are several potential future directions for research involving 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide. One area of research could focus on the development of 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide as a potential anti-inflammatory agent for the treatment of conditions such as arthritis and inflammatory bowel disease. Another area of research could focus on the potential use of 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide in the treatment of Alzheimer's disease and other neurological disorders. Additionally, further research could explore the potential applications of 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide in cancer and infectious disease research, as well as in the development of new drugs and therapies.
合成方法
The synthesis of 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide involves the reaction of 2-methyl-4-nitroaniline with 3-methylbutyryl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide in high purity. The synthesis of 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide is relatively simple and can be carried out in a laboratory setting with ease.
科学研究应用
3-methyl-N-(2-methyl-4-nitrophenyl)butanamide has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide has been studied for its potential use as an anti-inflammatory agent, as well as for its ability to inhibit the growth of cancer cells and bacteria. Additionally, 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide has been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
属性
IUPAC Name |
3-methyl-N-(2-methyl-4-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(2)6-12(15)13-11-5-4-10(14(16)17)7-9(11)3/h4-5,7-8H,6H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXZNXVONIWDSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(2-methyl-4-nitrophenyl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-methyl-5-isoxazolyl)methyl]-2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4887456.png)
![6-methyl-7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4887462.png)
![1-{2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B4887479.png)
![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4887485.png)
![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4887501.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B4887503.png)
![methyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4887509.png)

![3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione](/img/structure/B4887521.png)

![1-[2-chloro-5-(1H-tetrazol-1-yl)benzoyl]-4-phenylpiperazine](/img/structure/B4887540.png)
![isopropyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4887550.png)
![1-[4-(4-methoxyphenoxy)butoxy]-3-methylbenzene](/img/structure/B4887558.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-mesitylacetamide](/img/structure/B4887565.png)